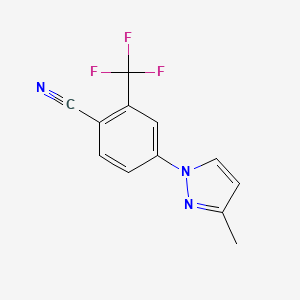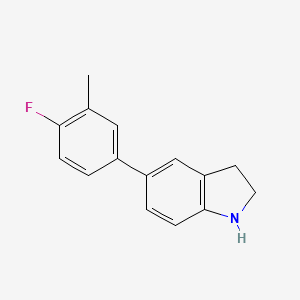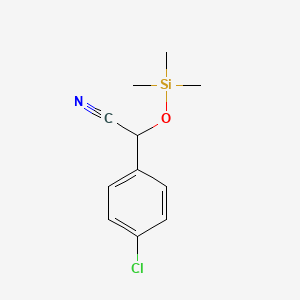![molecular formula C10H13F3N2 B7866400 N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine](/img/structure/B7866400.png)
N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,3-propanediamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine typically involves the following steps:
Amination: The resulting trifluoromethylated phenyl compound is then subjected to amination reactions to introduce the 1,3-propanediamine moiety. This can be done using reagents like ethylene diamine under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions on the phenyl ring or the propanediamine chain can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include trifluoromethylated phenyl derivatives, aminated compounds, and various substituted analogs.
科学的研究の応用
Chemistry: In chemistry, N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic and steric properties, making it valuable in the design of new chemical entities.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with various biomolecules makes it a useful tool in understanding biological processes.
Medicine: The compound has potential applications in medicinal chemistry. Its trifluoromethyl group can enhance the pharmacokinetic properties of drug molecules, leading to improved efficacy and stability.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials. Its unique properties make it suitable for various applications.
作用機序
The mechanism by which N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine exerts its effects depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, leading to improved biological activity. The exact molecular targets and pathways involved would depend on the specific biological system or disease being studied.
類似化合物との比較
N1-(4-Methylphenyl)-1,3-propanediamine: Similar structure but lacks the trifluoromethyl group.
N1-(4-Fluorophenyl)-1,3-propanediamine: Contains a fluorine atom instead of a trifluoromethyl group.
N1-(4-Chlorophenyl)-1,3-propanediamine: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness: N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This can lead to different reactivity patterns and biological activities.
特性
IUPAC Name |
N'-[4-(trifluoromethyl)phenyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14/h2-5,15H,1,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGDQSMXBQQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(Propan-2-yl)({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7866407.png)
![N-{3-[3-(trifluoromethyl)phenyl]propyl}cyclopropanamine](/img/structure/B7866414.png)

![Cyclopropyl-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7866435.png)

